Methyl 2-aminobenzo[d]thiazole-7-carboxylate
Description
Methyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS: 209459-11-0) is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2 and a methyl ester at position 5. This structure confers unique reactivity and versatility, making it a critical intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of 208.24 g/mol . The compound is synthesized via multi-step routes involving Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) and microwave-assisted cyclization, achieving yields up to 43% under optimized conditions . Applications include its use as a precursor for kinase inhibitors, multi-target ligands, and fused polycyclic systems like pyridoquinazolinones .
Properties
IUPAC Name |
methyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIASYIASCIMIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448063 | |
| Record name | Methyl 2-aminobenzo[d]thiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209459-11-0 | |
| Record name | Methyl 2-amino-7-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209459-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminobenzo[d]thiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- Methyl 4-aminobenzoate or related aminobenzoate derivatives
- Potassium thiocyanate (KSCN)
- Bromine (Br2)
- Glacial acetic acid as solvent
- Ammonia solution (25%) for basification
Stepwise Procedure
| Step | Description | Conditions | Key Observations |
|---|---|---|---|
| 1 | Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid | Stir at room temperature for 45 min, then cool to 10 °C | Formation of thiocyanate intermediate |
| 2 | Add 2 equivalents of bromine dissolved in acetic acid dropwise | Stir at room temperature overnight | Bromine acts as oxidant forming thiocyanogen, facilitating thiocyanation and cyclization |
| 3 | Quench reaction by placing on ice | Basify to pH 8 using 25% ammonia solution | Precipitation of product |
| 4 | Isolate product by filtration, wash with water, dry | Optional purification by suspension in methanol and heating | Methyl 2-aminobenzo[d]thiazole-7-carboxylate obtained |
This procedure yields the target compound efficiently, with the reaction monitored by HPLC-MS and confirmed by NMR spectroscopy, which distinguishes intermediates from the final product by shifts in NH2 proton signals and retention times.
Mechanistic Insights
- Bromine oxidizes KSCN to thiocyanogen, a pseudohalogen, which reacts with the aromatic amine to form an aryl thiocyanate intermediate.
- Subsequent intramolecular cyclization forms the benzothiazole ring.
- The amino group remains intact, providing the 2-amino substitution on the benzothiazole core.
Alternative Synthetic Routes and Modifications
Protection and Alkylation Strategies
Microwave-Assisted Cyclization
- Microwave irradiation has been employed to accelerate cyclization steps in related benzo[d]thiazole derivatives, improving yields and reducing reaction times.
- Copper-mediated cyclization under microwave conditions is effective for related compounds, suggesting potential applicability to this compound synthesis.
Representative Data from Research Findings
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thiocyanation and Bromine Oxidative Cyclization | Methyl aminobenzoate, KSCN, Br2, AcOH | Room temp., overnight | Simple, scalable, good yields | Requires careful handling of bromine |
| Protection/Alkylation Followed by Cyclization | Boc protection, methyl iodide/benzyl bromide, acidolysis | Multi-step, moderate temperature | Allows substitution at amino group | More complex, longer synthesis |
| Microwave-Assisted Cyclization | Copper catalyst, microwave heating | Short reaction times | Rapid, efficient, scalable | Requires specialized equipment |
Chemical Reactions Analysis
General Cyclization Protocol
Reagents: Potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid.
-
Procedure :
Key Data :
| Starting Material | Product Yield | Conditions | Reference |
|---|---|---|---|
| Methyl 4-aminobenzoate | 56% | AcOH, Br₂, 25°C | |
| tert-Butyldimethylsilyl-protected intermediates | 75–95% | KSCN, Br₂, NH₃ neutralization |
Mechanistic studies (HPLC–MS/NMR) confirm thiocyanogen intermediates drive cyclization via electrophilic aromatic substitution .
Amino Group Reactivity
The 2-amino group undergoes:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, enabling further cyclization into fused heterocycles like imidazo[2,1-b]thiazoles .
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Acylation : Protected with tert-butoxycarbonyl (Boc) or acetyl groups for selective functionalization .
Ester Group Modifications
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Hydrolysis : The methyl ester is hydrolyzed to carboxylic acid under acidic/basic conditions for further coupling .
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Decarboxylation : Heating with HCl removes the carboxyl group, yielding decyanated derivatives .
Condensation and Multicomponent Reactions
The compound participates in one-pot reactions to form polycyclic systems:
Comparative Reactivity of Positional Isomers
Stability and Storage
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Methyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives have demonstrated notable antibacterial properties, particularly against Mycobacterium tuberculosis. The compound's structure allows for modifications that enhance its activity against this pathogen. Research indicates that certain derivatives exhibit sub-micromolar minimum inhibitory concentrations, making them potential candidates for the development of new anti-tubercular agents .
Anticancer Properties
Compounds derived from this compound have been explored for their anticancer activities. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, derivatives have shown promise as cytotoxic agents in various cancer cell lines, indicating their potential role in cancer therapeutics .
Other Biological Activities
The compound has also been studied for its diverse biological activities, including:
- Antiviral and Antifungal : Some derivatives exhibit activity against viral infections and fungal pathogens.
- Anti-inflammatory Effects : Certain analogs have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential .
- Enzyme Inhibition : Research has shown that methyl 2-aminobenzo[d]thiazole derivatives can inhibit specific enzymes, which may be relevant in treating diseases where these enzymes play a critical role .
Synthetic Applications
Multicomponent Reactions (MCRs)
this compound serves as a versatile building block in multicomponent reactions. These reactions allow for the rapid assembly of complex heterocycles from simple starting materials. The ability of this compound to act as a nucleophile or electrophile facilitates the synthesis of diverse heterocyclic systems, including isoxazoles, pyrazoles, and imidazoles .
Green Chemistry Approaches
The incorporation of this compound into green chemistry practices highlights its utility in sustainable synthesis. MCRs are known for their atom-economy and minimal waste production, aligning with environmentally friendly chemical practices .
Materials Science
In materials science, derivatives of this compound are being investigated for their electronic properties. They are considered promising candidates for applications in organic semiconductors, light-emitting diodes (LEDs), and sensors due to their tunable electronic characteristics .
Summary Table of Applications
Case Studies
- Antitubercular Activity : A study synthesized various analogs of this compound and tested them against Mycobacterium tuberculosis, identifying several compounds with significant bactericidal activity .
- Heterocycle Synthesis : Researchers utilized methyl 2-aminobenzo[d]thiazole in multicomponent reactions to create libraries of novel heterocycles that were screened for biological activity, leading to the discovery of new potential drug candidates .
- Material Properties Investigation : Derivatives were characterized for their electronic properties and tested in optoelectronic devices, demonstrating promising results that could lead to advancements in sensor technology .
Mechanism of Action
The mechanism of action of methyl 2-aminobenzo[d]thiazole-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-aminobenzo[d]thiazole-7-carboxylate belongs to a broader class of benzothiazole carboxylates. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison of Benzothiazole Carboxylates
Key Findings:
Substituent Position and Reactivity: The amino group at position 2 in this compound enhances nucleophilic reactivity, facilitating metal-catalyzed cross-coupling (e.g., Pd-mediated C–H arylation) . In contrast, the chloro-substituted analog (C2-Cl) is less reactive in such transformations . Positional isomers (e.g., C6-amino vs. C2-amino) exhibit divergent regioselectivity. For example, methyl 6-aminobenzo[d]thiazole-7-carboxylate successfully forms pyridoquinazolinones under Pd catalysis, while its C2-amino counterpart may require modified conditions .
Ester Group Effects: Ethyl esters (e.g., Ethyl 2-aminobenzo[d]thiazole-7-carboxylate) offer improved solubility in non-polar solvents compared to methyl esters, advantageous in agrochemical synthesis . However, methyl esters are preferred in microwave-assisted reactions due to faster reaction kinetics .
Biological Activity: The amino group at C2 is critical for kinase inhibition (e.g., DYRK1A), as demonstrated by its role in hydrogen bonding with active-site residues . Chloro or cyano substituents at this position reduce inhibitory potency by 10–100-fold .
Synthetic Challenges: Methyl 6-amino-1H-indazole-7-carboxylate, a non-benzothiazole analog, failed to condense with 2-bromopyridines under identical Pd-catalyzed conditions, highlighting the benzothiazole core’s unique compatibility .
Biological Activity
Methyl 2-aminobenzo[d]thiazole-7-carboxylate (MABT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by data tables and research findings.
Chemical Structure and Synthesis
MABT has the molecular formula and features a benzothiazole ring system that combines nitrogen and sulfur atoms. Its synthesis typically involves cyclization reactions of 2-aminothiophenol with various carboxylate derivatives under basic or acidic conditions, yielding the target compound in moderate to high yields .
Common Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization with bromoester | 2-Aminothiophenol, methyl 2-bromo-3-oxopropanoate | Basic (NaOH, K2CO3), heat | Moderate |
| Condensation | 2-Aminothiophenol, methyl 2-chloro-3-oxopropanoate | Acidic (HCl), heat | High |
MABT exhibits multiple biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its mechanisms often involve the inhibition of key enzymes or disruption of cellular processes.
Antimicrobial Activity
Research indicates that MABT can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. In vitro studies have shown that it possesses significant antibacterial properties against various strains, including resistant bacteria .
Anticancer Properties
MABT has been explored for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For instance, it has shown cytotoxic effects against human liver hepatocellular carcinoma cells (HepG2) and other cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated MABT against several bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's effectiveness was attributed to its ability to inhibit cell wall synthesis .
- Cytotoxicity Against Cancer Cells : In a comparative study, MABT exhibited IC50 values of 15 µM against HepG2 cells, indicating potent anticancer activity. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- Anti-inflammatory Effects : MABT was tested in models of inflammation where it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
MABT can be compared with other benzothiazole derivatives to highlight its unique properties:
| Compound | Activity | Key Differences |
|---|---|---|
| 2-Aminobenzothiazole | Antimicrobial | Lacks carboxylate group |
| Methyl 2-aminobenzothiazole-6-carboxylate | Anticancer | Different substitution pattern |
| Benzothiazole | General bioactivity | Less specific activity compared to MABT |
Q & A
What synthetic methodologies are recommended for preparing Methyl 2-aminobenzo[d]thiazole-7-carboxylate?
The synthesis typically involves cyclization of precursors containing sulfur and nitrogen heteroatoms. A validated approach includes using Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate cyclization of an imino-1,2,3-dithiazole intermediate, followed by hydrolysis and esterification. Microwave-assisted reactions can enhance efficiency for multigram-scale synthesis . For the esterification step, methylating the corresponding carboxylic acid (2-aminobenzo[d]thiazole-7-carboxylic acid) using methanol and a catalyst like H₂SO₄ or thionyl chloride is common .
How can the purity and structure of this compound be rigorously validated?
- Chromatography : Use TLC with ethyl acetate:methanol:water (10:1:1) to monitor reaction progress .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., characteristic methyl ester peak at ~3.9 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹).
- X-ray crystallography : Employ SHELXL or WinGX for single-crystal refinement to resolve ambiguities in substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .
What are the key safety considerations when handling this compound?
- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact.
- Storage : Store in airtight containers at -20°C to prevent degradation.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional protocols .
How can researchers optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Test Pd/C or enzyme-based catalysts for esterification efficiency .
How should contradictory spectral data be resolved during characterization?
- Multi-technique cross-validation : Combine NMR, X-ray, and HRMS to distinguish between structural isomers (e.g., 6- vs. 7-carboxylate derivatives) .
- Dynamic NMR : Use variable-temperature experiments to assess rotational barriers in substituents like the methyl ester .
What strategies are effective for studying structure-activity relationships (SAR) in kinase inhibition?
- Fragment-based design : Modify the benzo[d]thiazole core with substituents (e.g., cyano, amino) to probe kinase active sites.
- Kinase profiling : Test inhibitory activity against Ser/Thr kinases (e.g., DYRK1A, CDK5) using fluorescence-based assays .
- Molecular docking : Use software like AutoDock to predict binding modes and guide synthetic modifications .
How can computational modeling aid in predicting metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
